N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-31-23-11-7-19(8-12-23)15-16-32(29,30)26-22-10-13-24-21(17-22)9-14-25(28)27(24)18-20-5-3-2-4-6-20/h2-8,10-13,17,26H,9,14-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWMHKOWCGOGJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide typically involves multiple steps, including the formation of the quinoline core, benzylation, and sulfonamide formation. Common reagents and conditions used in these steps may include:
Formation of Quinoline Core: Cyclization reactions involving aniline derivatives and carbonyl compounds under acidic or basic conditions.
Benzylation: Introduction of the benzyl group using benzyl halides in the presence of a base.
Sulfonamide Formation: Reaction of the amine group with sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield quinoline N-oxides, while reduction may yield tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence (Supplementary Material for ChemComm) describes 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f) , a structurally distinct compound. While both compounds share a sulfonamide group and heterocyclic cores, critical differences exist:
Structural Differences
| Feature | Target Compound | Compound 7f |
|---|---|---|
| Core Structure | 1,2,3,4-Tetrahydroquinoline with a benzyl group | 1,4-Dihydroquinoline with cyclopropyl and fluoro substituents |
| Sulfonamide Attachment | Ethane-sulfonamide linked to 4-methoxyphenyl | Acetamidoethyl-sulfonamide linked to N,4-dimethylphenyl |
| Additional Substituents | 2-oxo group on tetrahydroquinoline | 7-chloro, 6-fluoro, and carboxylate ester on dihydroquinoline |
Functional Implications
Bioactivity: Compound 7f exhibits enhanced antibacterial activity due to its fluoro and chloro groups, which are known to improve membrane permeability and target binding in quinolone antibiotics . In contrast, the target compound’s methoxyphenyl group may favor interactions with eukaryotic enzymes (e.g., kinases or carbonic anhydrases).
Solubility : The carboxylate ester in 7f improves water solubility, whereas the benzyl and methoxyphenyl groups in the target compound may reduce solubility but increase lipophilicity for blood-brain barrier penetration.
Metabolic Stability : The cyclopropyl group in 7f reduces metabolic degradation compared to the benzyl group in the target compound, which is prone to oxidative metabolism .
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | Compound 7f |
|---|---|---|
| Molecular Weight (g/mol) | ~425 | ~612 |
| LogP | 3.2 (predicted) | 1.8 (experimental) |
| Solubility (mg/mL) | 0.05 (simulated) | 0.5 (measured) |
Biological Activity
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 422.55 g/mol. The compound features a quinoline core structure that is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N2O3S |
| Molecular Weight | 422.55 g/mol |
| LogP | 4.7155 |
| Polar Surface Area | 38.902 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The quinoline moiety is believed to facilitate intercalation with DNA, potentially inhibiting replication and transcription processes. Additionally, the sulfonamide group may enhance the compound's binding affinity to specific enzymes or receptors involved in cellular signaling pathways.
Antitumor Activity
Recent studies have explored the antitumor potential of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against several human tumor cell lines such as KB (oral carcinoma), DLD (colorectal cancer), and HepG2 (hepatocellular carcinoma).
- Results : Preliminary data indicated that the compound exhibited significant cytotoxicity against these cell lines, with IC50 values suggesting potent antitumor activity.
Case Studies and Research Findings
- Antimicrobial Activity : In a study assessing antimicrobial properties, derivatives of similar structures demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests that this compound may possess antimicrobial properties as well .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds revealed that modifications to the quinoline structure significantly influenced biological activity. Compounds with varied substituents on the benzyl group showed differing levels of potency against tumor cells, indicating that structural optimization could enhance therapeutic efficacy .
- Inhibition Studies : Enzyme inhibition assays indicated that the compound might inhibit specific targets such as thioredoxin reductase (TrxR), which is implicated in cancer progression and resistance to chemotherapy. This inhibition could lead to increased oxidative stress in cancer cells, promoting apoptosis .
Q & A
Q. How do researchers differentiate off-target effects in cellular assays?
- Answer :
- CRISPR-Cas9 knockout models : Remove putative targets to isolate compound-specific effects.
- Proteome profiling : Use mass spectrometry-based thermal shift assays (TMT) to identify unintended protein interactions .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
